molecular formula C10H14F3NO3 B13921193 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid

5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid

Cat. No.: B13921193
M. Wt: 253.22 g/mol
InChI Key: RASUKLIQWRYKRX-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of the trifluoroacetic acid moiety further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoroacetic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the addition of trifluoroacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid group can enhance the compound’s binding affinity and stability, making it more effective in its interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • Dispiro[2.1.2.2]nonan-8-one
  • 2- {8-oxa-5-azaspiro [3.5]nonan-7-yl}acetic acid hydrochloride

Uniqueness

Compared to these similar compounds, 5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid stands out due to the presence of the trifluoroacetic acid group, which imparts unique chemical properties. This makes it particularly valuable for applications requiring high stability and specific interactions with molecular targets .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

5-azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO.C2HF3O2/c10-7-2-5-9-8(6-7)3-1-4-8;3-2(4,5)1(6)7/h9H,1-6H2;(H,6,7)

InChI Key

RASUKLIQWRYKRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)CCN2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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